molecular formula C16H15N3O2 B376657 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone

3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone

Cat. No.: B376657
M. Wt: 281.31 g/mol
InChI Key: MNGVORPYHMNFDM-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Information regarding industrial-scale production methods is also limited.

  • Chemical Reactions Analysis

      Reactivity: While specific reactions are not documented, we can infer that may undergo various transformations typical of quinoxaline derivatives.

      Common Reagents and Conditions: These would depend on the specific reactions, but standard reagents for quinoxaline chemistry (oxidation, reduction, substitution) would likely apply.

      Major Products: Without precise data, we cannot specify major products formed during reactions involving .

  • Scientific Research Applications

      Chemistry: Research may explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its effects on cellular processes, receptors, or signaling pathways.

      Medicine: Assessing its pharmacological properties, potential therapeutic applications, or toxicity.

      Industry: Evaluating its use in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for WAY-359885 is not readily available.
    • Further research would be needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: ’s unique features remain elusive due to limited data.

      Similar Compounds: While no specific compounds are listed, exploring related quinoxalines could provide context.

    Properties

    Molecular Formula

    C16H15N3O2

    Molecular Weight

    281.31 g/mol

    IUPAC Name

    3-amino-2-[(2-methylphenoxy)methyl]quinazolin-4-one

    InChI

    InChI=1S/C16H15N3O2/c1-11-6-2-5-9-14(11)21-10-15-18-13-8-4-3-7-12(13)16(20)19(15)17/h2-9H,10,17H2,1H3

    InChI Key

    MNGVORPYHMNFDM-UHFFFAOYSA-N

    SMILES

    CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N

    Canonical SMILES

    CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N

    Origin of Product

    United States

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